molecular formula C16H17N5O3 B10981162 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)butanamide

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)butanamide

Cat. No.: B10981162
M. Wt: 327.34 g/mol
InChI Key: RIMIQDCWSQPQMF-UHFFFAOYSA-N
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Description

4-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-(1-methyl-1H-pyrazol-3-yl)butanamide is a complex organic compound that belongs to the quinazoline and pyrazole families. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-(1-methyl-1H-pyrazol-3-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Coupling of the Two Moieties: The quinazoline and pyrazole moieties are coupled using a suitable linker, such as butanoyl chloride, under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-(1-methyl-1H-pyrazol-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-(1-methyl-1H-pyrazol-3-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-(1-methyl-1H-pyrazol-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as 2,4-dioxo-1,4-dihydroquinazoline have similar core structures but differ in their substituents.

    Pyrazole Derivatives: Compounds like 1-methyl-1H-pyrazole have similar ring structures but differ in their functional groups.

Uniqueness

4-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-(1-methyl-1H-pyrazol-3-yl)butanamide is unique due to its combination of quinazoline and pyrazole moieties, which may confer distinct biological activities and therapeutic potential compared to other compounds in these families.

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1-methylpyrazol-3-yl)butanamide

InChI

InChI=1S/C16H17N5O3/c1-20-10-8-13(19-20)18-14(22)7-4-9-21-15(23)11-5-2-3-6-12(11)17-16(21)24/h2-3,5-6,8,10H,4,7,9H2,1H3,(H,17,24)(H,18,19,22)

InChI Key

RIMIQDCWSQPQMF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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